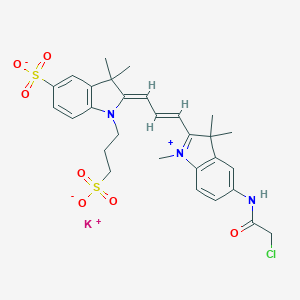
Neo-Cyanine 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Key Properties
- Water Solubility : Neo-Cy3 has a solubility greater than 2.5 mM, facilitating its use in various aqueous biological environments.
- Fluorescence Characteristics : The absorption and emission maxima are approximately 551 nm and 573 nm, respectively, with a quantum yield that supports effective imaging applications.
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 551 |
| Emission Maximum (nm) | 573 |
| Quantum Yield | ~0.02 |
| Water Solubility (mM) | >2.5 |
Protein Labeling
Neo-Cy3 is extensively used for labeling proteins in various assays, including immunofluorescence and confocal microscopy. Its lysine-reactive properties allow for multiple dye attachments, enhancing signal intensity without significant cross-linking.
- Case Study : In a study involving the labeling of antibodies for immunofluorescence, neo-Cy3 demonstrated superior stability and brightness compared to traditional dyes, leading to improved imaging quality in living cells .
In Vivo Imaging
The dye's photostability and optimal tissue penetration make it suitable for in vivo imaging applications. It can be conjugated with targeting moieties such as peptides or antibodies to visualize specific biological processes.
- Case Study : A hybrid tracer using neo-Cy3 was developed to target integrin markers in tumor models. The tracer showed enhanced tumor-to-background ratios compared to other cyanine derivatives, highlighting its potential in cancer diagnostics .
Molecular Probes
Neo-Cy3 serves as an effective molecular probe for studying chemical reactions and biological interactions at the molecular level. Its fluorescence properties enable real-time monitoring of dynamic processes.
- Application Example : In chemical biology, neo-Cy3 has been utilized to study enzyme-substrate interactions through fluorescence resonance energy transfer (FRET), allowing researchers to observe conformational changes in proteins .
Genomic Applications
In genomics, neo-Cy3 is employed in techniques such as comparative genomic hybridization (CGH) and microarray analysis. Its ability to label nucleic acids facilitates the study of gene expression and genomic alterations.
作用機序
The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .
類似化合物との比較
Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:
Indocyanine Green: Used in medical imaging and diagnostics.
Cy3 and Cy5: Commonly used in molecular biology for labeling nucleic acids and proteins.
Thiazole Orange: Employed in flow cytometry and nucleic acid staining
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .
特性
CAS番号 |
427882-81-3 |
|---|---|
分子式 |
C29H33ClKN3O7S2 |
分子量 |
674.3 g/mol |
IUPAC名 |
potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |
InChIキー |
MFRFMPCTDWFEAR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
異性体SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
同義語 |
Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















